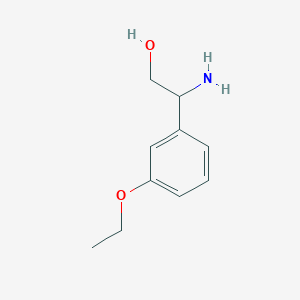
4-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom and an isopropylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated pyrazole is reacted with an appropriate amine, such as isopropylamine, to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
4-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide can undergo several types of chemical reactions:
Substitution reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the isopropylamino group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyrazoles, while hydrolysis would yield the corresponding carboxylic acid and amine.
科学的研究の応用
Medicinal Chemistry: It could be explored as a potential drug candidate due to its unique structural features.
Materials Science: The compound could be used in the synthesis of novel materials with specific properties.
Biology: It could be used as a tool compound to study various biological processes.
Industry: The compound could be used in the development of new industrial processes or products.
作用機序
The mechanism of action of 4-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 4-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)butanamide
- 4-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide
- 4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)butanamide
Uniqueness
4-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the isopropylamino group. This unique structure could confer specific properties and activities that are not observed in similar compounds.
特性
分子式 |
C10H17ClN4O |
|---|---|
分子量 |
244.72 g/mol |
IUPAC名 |
4-(4-chloropyrazol-1-yl)-2-(propan-2-ylamino)butanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-7(2)14-9(10(12)16)3-4-15-6-8(11)5-13-15/h5-7,9,14H,3-4H2,1-2H3,(H2,12,16) |
InChIキー |
NYKYPTLOSSFJNG-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(CCN1C=C(C=N1)Cl)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid](/img/structure/B15310330.png)
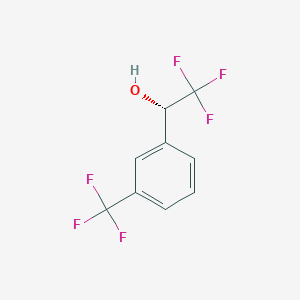
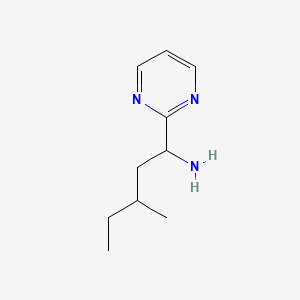
![1-(Aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B15310348.png)
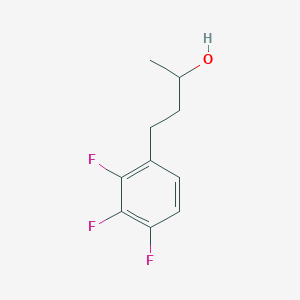
![3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B15310351.png)
![Methyl[2-(pyridin-2-yl)propan-2-yl]amine](/img/structure/B15310358.png)
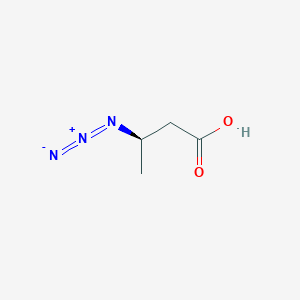
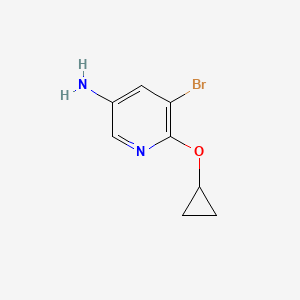
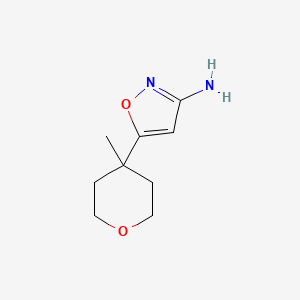
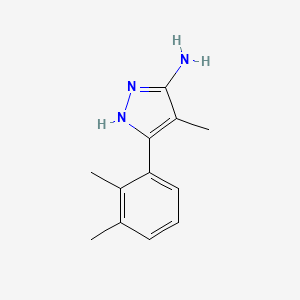
![3-[(2,5-Dimethylphenyl)methyl]azetidine](/img/structure/B15310402.png)
![3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylicacid](/img/structure/B15310407.png)
